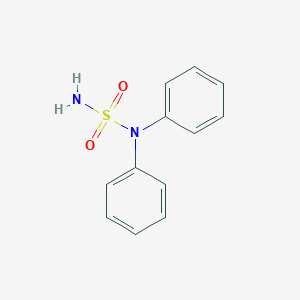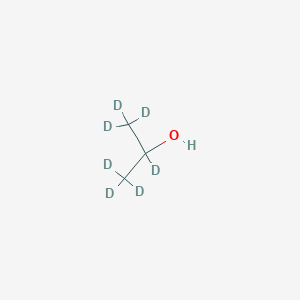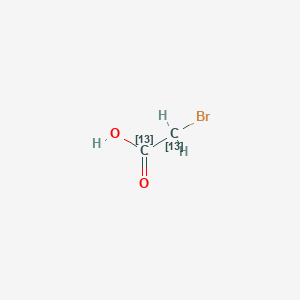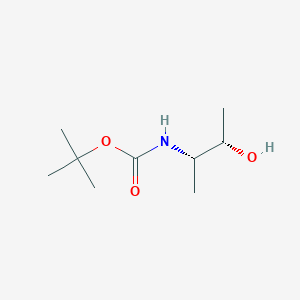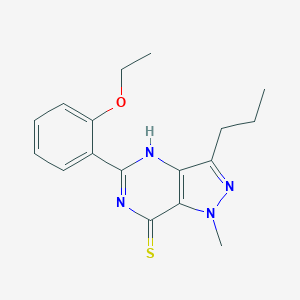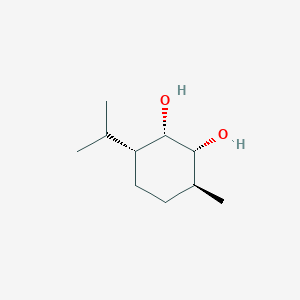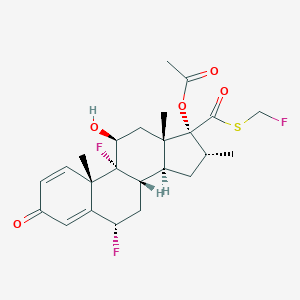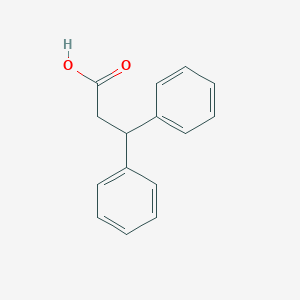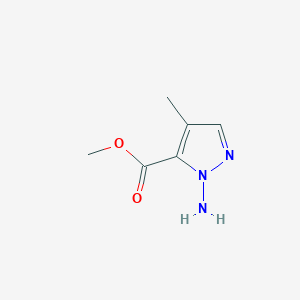
methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate (AMPYC) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. AMPYC is a pyrazole derivative that has been synthesized using various methods. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
作用機序
Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate exerts its effects by inhibiting the activity of enzymes involved in various biological pathways. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This inhibition leads to changes in the expression of various genes, which can have downstream effects on cellular processes. methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
生化学的および生理学的効果
Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. In addition, methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has been shown to have a low toxicity profile, making it a potentially safe compound for use in laboratory experiments.
実験室実験の利点と制限
Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has several advantages for use in laboratory experiments. It has a low toxicity profile, making it a potentially safe compound for use in cell culture and animal studies. It has also been shown to have potential therapeutic effects, making it a promising compound for drug development. However, there are also limitations to the use of methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate in laboratory experiments. Its low solubility in water can make it difficult to work with, and its potential therapeutic effects may not translate to all biological systems.
将来の方向性
There are several future directions for research on methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate. One area of research could focus on the development of new drugs based on the structure of methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate. Another area of research could focus on the study of the biological pathways affected by methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate, and the downstream effects of changes in gene expression. Additionally, research could focus on the optimization of the synthesis method for methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate, to improve yield and purity. Overall, methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has potential applications in scientific research and drug development, and further research is needed to fully understand its mechanism of action and therapeutic potential.
合成法
Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate can be synthesized using various methods, including the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by reaction with methylamine. Another method involves the reaction of ethyl 4-methyl-1H-pyrazole-5-carboxylate with hydrazine hydrate, followed by reaction with methyl iodide. The yield of methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate from these methods ranges from 50-70%.
科学的研究の応用
Methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has been used in various scientific research studies, including the development of new drugs and the study of biological pathways. It has been shown to have potential applications in the treatment of cancer, inflammation, and neurological disorders. methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate has been studied for its ability to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to have antioxidant and anti-inflammatory properties.
特性
CAS番号 |
150017-56-4 |
|---|---|
製品名 |
methyl 1-amino-4-methyl-1H-pyrazole-5-carboxylate |
分子式 |
C6H9N3O2 |
分子量 |
155.15 g/mol |
IUPAC名 |
methyl 2-amino-4-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-8-9(7)5(4)6(10)11-2/h3H,7H2,1-2H3 |
InChIキー |
BTNSHRKFLUXOKO-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1)N)C(=O)OC |
正規SMILES |
CC1=C(N(N=C1)N)C(=O)OC |
同義語 |
1H-Pyrazole-5-carboxylicacid,1-amino-4-methyl-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



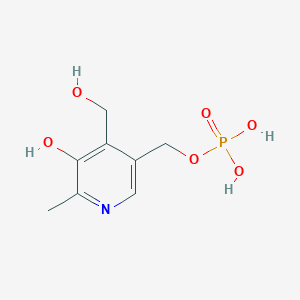
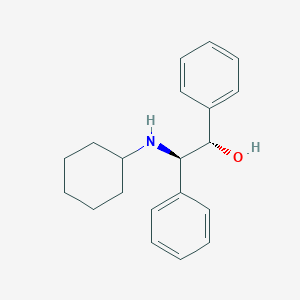
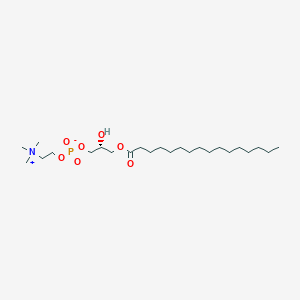
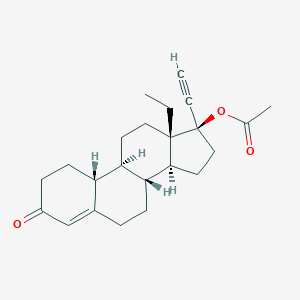
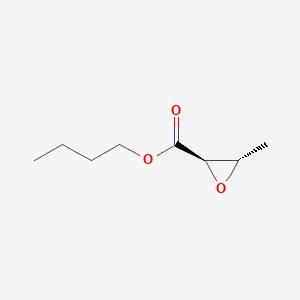
![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)
